2,5-Dimethyl-3-hexyne-2,5-diol

Description

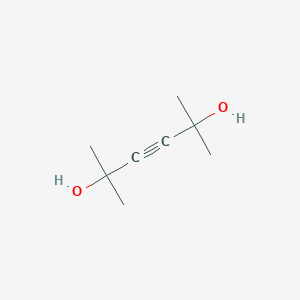

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylhex-3-yne-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(2,9)5-6-8(3,4)10/h9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJUECRFYCQBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027096 | |

| Record name | 2,5-Dimethyl-3-hexyne-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [HSDB] Tan or off-white crystalline solid; [MSDSonline] | |

| Record name | 3-Hexyne-2,5-diol, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethyl-3-hexyne-2,5-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

205 °C @ 759 MM HG | |

| Record name | 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, ACETONE; VERY SOL IN BENZENE; SOL IN CHLOROFORM, SLIGHTLY SOL IN CARBON TETRACHLORIDE, NAPHTHA; VERY SOL IN ETHYL ACETATE | |

| Record name | 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.949 @ 20 °C/20 °C | |

| Record name | 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00981 [mmHg] | |

| Record name | 2,5-Dimethyl-3-hexyne-2,5-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE CRYSTALS | |

CAS No. |

142-30-3 | |

| Record name | 2,5-Dimethyl-3-hexyne-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-3-hexyne-2,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylhexynediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylhexynediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexyne-2,5-diol, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethyl-3-hexyne-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexyne-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22RR53U71W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95 °C | |

| Record name | 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Mechanisms of 2,5 Dimethyl 3 Hexyne 2,5 Diol

Classical and Modern Synthetic Routes to 2,5-Dimethyl-3-hexyne-2,5-diol

The production of this compound is predominantly achieved through two established methods: the acetylene-acetone process and the alkynol-acetone process. chemicalbook.com Both routes are of significant industrial relevance. chemicalbook.comdokumen.pub

Ethynylation of Acetone (B3395972) (Acetylene-Acetone Process) for this compound Synthesis

The ethynylation of acetone, a type of alkynylation reaction, involves the addition of acetylene (B1199291) to acetone to form a propargylic alcohol. wikipedia.org Specifically, this process entails the reaction of acetylene with two equivalents of acetone to produce this compound. whiterose.ac.uknih.gov

2(CH₃)₂CO + C₂H₂ → HO(CH₃)₂CC≡CC(CH₃)₂OH

This reaction is typically carried out in the presence of a catalyst. dokumen.pub

The industrial synthesis of this compound via the ethynylation of acetone commonly employs a potassium hydroxide (B78521) catalyst. chemicalbook.comdokumen.pub The process involves suspending finely divided, anhydrous potassium hydroxide powder in an organic solvent like benzene (B151609) or methyl tert-butyl ether. chemicalbook.comdokumen.pub The reaction is conducted at temperatures between 20 and 35°C for approximately 4 hours. chemicalbook.com Following the reaction, the mixture is hydrolyzed with water for one hour, and the resulting organic phase is separated and neutralized with glacial acetic acid. chemicalbook.com

Alternative catalytic systems have also been explored. For instance, a tetra-n-butylammonium hydroxide/water/DMSO system has been shown to be effective for the alkynylation of various ketones. researchgate.net The use of liquid ammonia (B1221849) as a solvent and cocatalyst with alkali metal hydroxides is another established method for ethynylation reactions, allowing for efficient conversion of ketones and aldehydes to their corresponding acetylenic alcohols at temperatures of 20-40°C and pressures of 0.69–2.1 MPa. dokumen.pub

Interactive Data Table: Reaction Conditions for Acetone Ethynylation

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Potassium Hydroxide | chemicalbook.comdokumen.pub |

| Solvent | Benzene or Methyl tert-butyl ether | chemicalbook.comdokumen.pub |

| Molar Ratio (Acetone:Acetylene) | 1:1 to 3:1 | chemicalbook.com |

| Molar Ratio (KOH:Acetone) | 1:1 to 1.6:1 | chemicalbook.com |

| Temperature | 20-35°C | chemicalbook.com |

| Reaction Time | 4 hours | chemicalbook.com |

| Hydrolysis Time | 1 hour | chemicalbook.com |

| Acetone Conversion | 92% | chemicalbook.com |

| Product Yield | 72% | chemicalbook.com |

Precise control over the acetylene gas flow and the composition of the catalyst are critical for maximizing the yield of this compound and minimizing the formation of side products. By carefully managing these parameters, yields exceeding 85% can be achieved. benchchem.com Industrial processes often favor heterogeneous catalysts, such as sulfonated polystyrene resins, to simplify the separation and purification stages. benchchem.com These solid-acid catalysts can lead to conversion rates of 92-95% while also reducing acidic waste. benchchem.com

Condensation of Methylbutynol and Acetone (Alkynol-Acetone Process) for this compound Synthesis

An alternative route to this compound involves the condensation of 2-methyl-3-butyn-2-ol (B105114) (methylbutynol) with acetone. chemicalbook.comgoogle.com This process also relies on a catalytic system to proceed efficiently. chemicalbook.com

The chemical equation for this reaction is as follows:

(CH₃)₂C(OH)C≡CH + (CH₃)₂CO → HO(CH₃)₂CC≡CC(CH₃)₂OH

The synthesis of this compound via the alkynol-acetone process is a two-step procedure. chemicalbook.com The first and crucial step is the preparation of the potassium isobutoxide catalyst. chemicalbook.com This is achieved by reacting isobutanol with an aqueous solution of potassium hydroxide. chemicalbook.com

The preparation takes place in a stirred vessel connected to a fractional distillation column. chemicalbook.com Isobutanol and xylene are added to the vessel, and a 33% by weight aqueous solution of potassium hydroxide is introduced into the upper part of the column. chemicalbook.com The temperature at the top of the column is maintained at approximately 91°C, while the bottom temperature is 140°C. chemicalbook.com An azeotropic mixture of water and isobutanol is removed from the top of the column. chemicalbook.com A molar ratio of isobutanol to potassium hydroxide between 4.5:1 and 9:1 is used to ensure the reaction goes to completion, with a reported conversion of potassium hydroxide greater than 99%. chemicalbook.com This results in a suspension of potassium isobutoxide in xylene, which is then used in the subsequent condensation step. chemicalbook.com

Interactive Data Table: Synthesis of this compound via Methylbutynol Condensation

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Potassium Isobutoxide | chemicalbook.com |

| Reactants | Methylbutynol, Acetone | chemicalbook.com |

| Solvent | Xylene | chemicalbook.com |

| Condensation Temperature | 25-35°C | chemicalbook.com |

| Condensation Time | 3 hours | chemicalbook.com |

| Hydrolysis Time | 2 hours | chemicalbook.com |

| Overall Yield | >89% | chemicalbook.com |

Aluminum Oxide-Supported Catalysis for this compound

A significant method for the synthesis of acetylenic diols involves the use of heterogeneous catalysts, with aluminum oxide (Al₂O₃) serving as a robust support. This approach offers advantages in terms of catalyst recovery and process efficiency.

Catalyst Preparation and Infusion with Nickelous Nitrate (B79036) and Cupric Nitrate

The preparation of an effective aluminum oxide-supported catalyst is a critical first step. The process typically involves the impregnation of γ-alumina, which possesses a high surface area, with a solution containing the catalyst precursors. A common and effective combination of precursors involves nickelous nitrate (Ni(NO₃)₂) and cupric nitrate (Cu(NO₃)₂).

The preparation process can be summarized as follows:

Impregnation: γ-alumina is thoroughly mixed and soaked in an aqueous solution containing both nickelous nitrate and cupric nitrate. This allows the metal salts to be adsorbed onto the surface and within the pores of the alumina (B75360) support.

Drying: The impregnated alumina is then dried to remove the solvent. This is often done at room temperature initially, followed by a more controlled drying process in an oven at temperatures around 120°C for several hours.

Calcination: The dried material is subsequently calcined at high temperatures, typically between 400°C and 450°C. This step decomposes the nitrate salts into their respective metal oxides (NiO and CuO), which are the active catalytic species, and firmly fixes them onto the alumina support. The final catalyst consists of a specific weight percentage of the metal oxides on alumina.

In some variations, other metal nitrates like bismuth nitrate or cobalt nitrate may also be included in the impregnation solution to further enhance the catalyst's performance and selectivity. wikipedia.orggoogle.com

Reaction Parameters: Pressure and Temperature

The synthesis of this compound from acetone and acetylene using the prepared aluminum oxide-supported catalyst is conducted under specific pressure and temperature conditions to optimize yield and reaction rate. The reaction is typically carried out in an autoclave, a vessel designed for high-pressure reactions.

Key reaction parameters are outlined in the table below:

| Parameter | Value/Range | Reference |

| Reactants | Acetone and Acetylene | chemicalbook.com |

| Catalyst | Aluminum oxide-supported Ni/Cu | wikipedia.orggoogle.com |

| Temperature | 30 - 120 °C | wikipedia.orggoogle.comgoogle.com |

| Pressure | 0.5 - 1.5 MPa (adjusted with N₂) | wikipedia.orggoogle.com |

| Reaction Time | 3 - 13 hours | wikipedia.orggoogle.comgoogle.com |

The reaction is initiated by charging the autoclave with acetone and the catalyst. Acetylene is then introduced, and the system is pressurized with an inert gas like nitrogen (N₂) to the desired level. The temperature is raised and maintained for the duration of the reaction. The pressure and temperature are crucial parameters that influence the solubility of acetylene in the reaction medium and the rate of the catalytic reaction.

Alternative and Emerging Synthetic Strategies for this compound

Beyond aluminum oxide-supported catalysis, other synthetic routes to this compound have been developed. These include classic organometallic reactions and industrial processes.

Favorskii Reaction: This method involves the reaction of acetylene with a carbonyl compound, in this case, acetone, in the presence of a strong base like potassium hydroxide (KOH). wikipedia.orgjk-sci.comchemeurope.com The base deprotonates acetylene to form a nucleophilic acetylide, which then attacks the carbonyl carbon of acetone. This process is repeated on the other side of the acetylene molecule to yield the diol.

Grignard Reagents: An alternative approach utilizes Grignard reagents. wikipedia.org Acetylene can be converted into a bis-Grignard reagent (e.g., BrMgC≡CMgBr) by reaction with a suitable Grignard reagent like ethylmagnesium bromide. This di-Grignard reagent then acts as a potent nucleophile, reacting with two equivalents of acetone to form the diol after an acidic workup.

Reppe Chemistry: Industrial-scale synthesis has been influenced by Reppe chemistry, which involves the high-pressure reaction of acetylene with carbonyl compounds catalyzed by metal acetylides, often copper(I) acetylide. wikipedia.org This method allows for the efficient production of acetylenic alcohols and diols.

Condensation of 2-Methyl-3-butyn-2-ol with Acetone: Another strategy involves the condensation of 2-methyl-3-butyn-2-ol with acetone. chemicalbook.com This two-step process first involves the formation of potassium isobutoxide, which then catalyzes the reaction between 2-methyl-3-butyn-2-ol and acetone to produce this compound. chemicalbook.com

While these methods are well-established, research continues to explore more efficient, environmentally friendly, and cost-effective synthetic strategies, including the development of novel catalytic systems and process optimization. The use of different solvents and catalyst systems can also be considered as emerging strategies to improve yield and selectivity.

Mechanistic Insights into the Formation of this compound

The synthesis of this compound is fundamentally a story of nucleophilic addition to a carbonyl group. Understanding the mechanism provides a basis for optimizing reaction conditions and developing new synthetic approaches.

Nucleophilic Addition Mechanisms in Acetylene-Carbonyl Reactions

The core of the reaction between acetylene and acetone is a nucleophilic addition. elte.huvedantu.com The carbon atoms of the carbonyl group in acetone are electrophilic due to the polarization of the carbon-oxygen double bond. The pi electrons are drawn towards the more electronegative oxygen atom, leaving the carbon with a partial positive charge and thus susceptible to attack by a nucleophile.

In the context of this compound synthesis, the nucleophile is an acetylide anion. This anion is generated by the deprotonation of acetylene by a base. The acetylide anion, with its lone pair of electrons on the carbon atom, is a strong nucleophile. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds in two main steps:

First Nucleophilic Addition: The acetylide anion attacks the electrophilic carbonyl carbon of an acetone molecule. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Second Nucleophilic Addition: The remaining acidic proton on the mono-adduct is removed by a base to generate a new acetylide. This species then attacks a second acetone molecule in a similar nucleophilic addition fashion.

Protonation: The resulting dialkoxide is then protonated, typically during a workup step with water or a mild acid, to yield the final product, this compound.

This mechanism is characteristic of the Favorskii reaction and related base-catalyzed syntheses. wikipedia.orgjk-sci.comchemeurope.com

Influence of Steric Hindrance from Methyl Groups on Reactivity

The reactivity of this compound is significantly modulated by the steric hindrance created by the four methyl groups positioned on the carbons adjacent to the carbon-carbon triple bond. This steric bulk presents a considerable physical barrier, influencing the approach of reagents to the reactive alkyne core. Consequently, this hindrance affects reaction rates and can even determine the viability of certain chemical transformations.

While the methyl groups are electron-donating, which electronically influences the triple bond, their steric impact is frequently the predominant factor governing the compound's reactivity. In reactions that require the approach of a large or bulky reagent, the steric clash with the methyl groups can substantially increase the activation energy. This either slows the reaction rate considerably or may prevent the reaction from proceeding under typical laboratory conditions.

The effect of this steric hindrance is also evident in the geometry of any reaction intermediates or transition states. The molecule will preferentially adopt a conformation that minimizes the steric strain among the methyl groups and the incoming reactants, which can, in turn, dictate the stereochemical outcome of a reaction.

Stereoselective Synthesis and Isomerism of this compound

Due to the presence of two stereocenters at the C2 and C5 positions, where the hydroxyl groups are attached, this compound can exist as multiple stereoisomers. upertis.ac.id

This compound has two primary diastereomeric forms: a meso compound and a racemic mixture of two enantiomers ((+)- and (-)-forms). The meso form is achiral due to an internal plane of symmetry, whereas the enantiomeric pair is chiral. These diastereomers possess distinct physical properties, which allows for their separation.

Techniques such as fractional crystallization or column chromatography can be employed to separate these forms based on differences in properties like melting point and solubility. For instance, the melting point of the meso form is reported to be around 95°C, while the racemic mixture has a lower melting point. stenutz.eu

Table 1: Physical Properties of this compound Diastereomers

| Diastereomer | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| Meso | 95 stenutz.eu | 205 stenutz.eu |

| Racemic Mixture | 90-94 sigmaaldrich.com | 121-123 (at 7 mmHg) sigmaaldrich.com |

The synthesis of specific enantiomers of this compound can be achieved through the asymmetric catalytic hydrogenation of a suitable prochiral precursor, such as 2,5-dimethyl-3-hexyne-2,5-dione. This process utilizes a chiral catalyst, often a transition metal complexed with a chiral ligand, to direct the hydrogenation reaction towards the formation of one enantiomer over the other. ajchem-b.com

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. For example, ruthenium-based catalysts with chiral ligands like BINAP have been used in similar asymmetric hydrogenations. The chiral environment created by the catalyst complex favors one pathway, leading to a product with a high enantiomeric excess (ee).

Enzymatic resolution offers a highly selective method for separating the enantiomers of this compound. researchgate.net This technique leverages the stereospecificity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture. researchgate.netias.ac.in

A common strategy is the transesterification of the racemic diol using an acyl donor, like vinyl acetate (B1210297), in the presence of a lipase. ias.ac.in The enzyme will preferentially acylate one enantiomer, leaving the other largely unreacted. For example, using Lipase P with vinyl acetate can result in the formation of the (+)-diacetate and (+)-monoacetate, while leaving the (-)-diol unreacted. ias.ac.in These resulting products, having different functional groups, can then be separated using standard chromatographic methods.

The effectiveness of this resolution is often very high, with some enzymatic processes achieving excellent enantio- and diastereoselectivity. ias.ac.in

Table 2: Enzymatic Resolution of this compound Stereoisomers

| Enzyme | Acyl Donor | Products |

|---|---|---|

| Lipase P | Vinyl Acetate | (+)-diacetate, (+)-monoacetate, (-)-diol ias.ac.in |

Reactivity and Chemical Transformations of 2,5 Dimethyl 3 Hexyne 2,5 Diol

Reactions of the Triple Bond in 2,5-Dimethyl-3-hexyne-2,5-diol

The carbon-carbon triple bond is the most reactive site in the this compound molecule, making it susceptible to a range of addition reactions. cymitquimica.comevitachem.com

Hydrogenation Reactions of this compound

Hydrogenation is a key transformation of this compound, allowing for the selective or complete saturation of the triple bond. This process is of significant industrial importance for the production of valuable derivatives. chemicalbook.com

Selective Hydrogenation to 2,5-Dimethyl-3-hexene-2,5-diol

The partial hydrogenation of this compound yields 2,5-dimethyl-3-hexene-2,5-diol. This reaction requires careful control of catalysts and reaction conditions to prevent further reduction to the fully saturated diol. chemicalbook.com The hydrogenation process involves two consecutive reactions, with the first being the partial saturation of the acetylenic bond to form the double bond in dimethylhexenediol. chemicalbook.com

Full Hydrogenation to 2,5-Dimethyl-2,5-hexanediol (B89615) (α,α,α',α'-Tetramethyltetramethylene Glycol)

Complete hydrogenation of this compound results in the formation of 2,5-dimethyl-2,5-hexanediol. chemicalbook.com This saturated diol is a valuable raw material, particularly in the production of pyrethroid pesticides. google.com The process can be carried out in a batch or continuous operation. chemicalbook.com For instance, in a batch process, the reaction can be performed in an autoclave using a palladium on activated carbon (Pd/C) catalyst in a solvent like ethyl acetate (B1210297). chemicalbook.com The reaction proceeds under hydrogen pressure until the triple bond is fully saturated. chemicalbook.comchemicalbook.com

Catalytic Systems for Hydrogenation (e.g., Palladium, Platinum, Nickel)

A variety of transition metal catalysts are effective for the hydrogenation of alkynes. The choice of catalyst is crucial for controlling the selectivity and efficiency of the reaction. core.ac.ukiitm.ac.in

Supported catalysts are generally preferred in industrial applications due to their efficiency and ease of use in various reactor types. core.ac.uk

Process Optimization for Industrial-Scale Hydrogenation (e.g., Low-Pressure Slurry Bed Methods)

For industrial production, optimizing the hydrogenation process is essential for safety, yield, and cost-effectiveness. Low-pressure slurry bed reactors offer a viable method for the synthesis of related compounds like 3-hexyne-2,5-diol, suggesting potential applicability. google.com This method involves suspending the catalyst in a slurry with the reactants, allowing for efficient mixing and heat transfer. google.com A process for the one-step synthesis of 2,5-dimethyl-2,5-hexanediol involves hydrogenation in a high or medium-pressure reactor at pressures ranging from 0 to 5.5 MPa. google.com

Nucleophilic Addition Reactions to the Alkyne Moiety

The electron-rich triple bond of this compound is susceptible to attack by nucleophiles. evitachem.com These reactions are a cornerstone of alkyne chemistry, leading to a diverse array of functionalized products. acs.org The addition of a nucleophile to the alkyne can be influenced by the presence of activating groups. While this compound itself lacks strong activating groups in direct conjugation with the alkyne, the general principles of nucleophilic addition to alkynes provide a framework for understanding its reactivity. acs.org The hydroxyl groups within the molecule can also act as internal nucleophiles under certain conditions. evitachem.com Enantioselective addition of alkyne nucleophiles to carbonyl groups is a well-established method for creating chiral propargylic alcohols, highlighting the importance of this reaction class in asymmetric synthesis. nih.gov

Data Tables

Table 1: Hydrogenation Products of this compound

| Starting Material | Reaction Type | Product | Catalyst Examples |

| This compound | Selective Hydrogenation | 2,5-Dimethyl-3-hexene-2,5-diol | Palladium on carbon (Pd/C) |

| This compound | Full Hydrogenation | 2,5-Dimethyl-2,5-hexanediol | Palladium on carbon (Pd/C), Platinum, Raney Nickel |

Table 2: Catalytic Systems for Hydrogenation

| Catalyst | Support | Common Use |

| Palladium | Carbon (C) | Selective and full hydrogenation |

| Platinum | - | Full hydrogenation |

| Nickel | Raney Nickel | Full hydrogenation |

Cycloaddition Reactions Involving the Alkyne Groupuni.lu

The carbon-carbon triple bond in this compound is a site of potential cycloaddition reactions. These reactions are a class of pericyclic reactions where two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct. The steric hindrance provided by the two methyl groups on the carbons adjacent to the alkyne can influence the feasibility and outcome of these reactions. solubilityofthings.com

While specific examples of cycloaddition reactions directly involving this compound are not extensively detailed in the provided search results, the general reactivity of alkynes suggests potential for participation in reactions such as [2+2], [3+2], and [4+2] (Diels-Alder) cycloadditions. For instance, 1,3-dipolar cycloadditions are a known class of reactions for alkynes. The efficiency and regioselectivity of such reactions would be significantly impacted by the bulky tertiary alcohol groups adjacent to the triple bond.

Reactions of the Hydroxyl Groups in this compound

The two tertiary hydroxyl (-OH) groups are key functional moieties that engage in a variety of chemical transformations, including esterification, oxidation, and nucleophilic substitution. guidechem.com

Esterification Reactions of 2,5-Dimethyl-3-hexyne-2,5-diolevitachem.comacs.org

The hydroxyl groups of this compound can react with carboxylic acids or their derivatives to form esters. evitachem.com This classic reaction typically proceeds in the presence of an acid catalyst. Furthermore, enzyme-catalyzed transesterification has been explored as a method to achieve stereoisomers of related diols, highlighting the potential for selective esterification. acs.orgacs.org

A significant esterification reaction is the formation of methanesulfonate (B1217627) (mesylate) esters. The reaction of this compound with methanesulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, yields 3-hexyne-2,5-diol, 2,5-dimethyl-, dimethanesulfonate. ontosight.ai In this transformation, the hydroxyl groups act as nucleophiles, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The resulting mesylate is an excellent leaving group, making the dimethanesulfonate derivative a valuable intermediate for subsequent nucleophilic substitution reactions. ontosight.ai

Table 1: Synthesis of 3-Hexyne-2,5-diol, 2,5-dimethyl-, dimethanesulfonate

| Reactants | Reagents | Product | Significance of Product |

|---|

Oxidation Reactions of Alcohol Groupsevitachem.comguidechem.com

The tertiary alcohol groups of this compound are resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents under harsh conditions would be required to cleave the carbon-carbon bonds. Studies on the oxidation of various polyhydroxy compounds by organisms like Acetobacter suboxydans have shown that this compound was not oxidized, indicating a high degree of resistance to enzymatic dehydrogenation as well.

Nucleophilic Substitution Reactions Involving Hydroxyl Groupsguidechem.combenchchem.com

The hydroxyl groups of this compound can be protonated under acidic conditions to form a good leaving group (water), facilitating nucleophilic substitution. However, due to the tertiary nature of the alcohol, these reactions likely proceed through a carbocation intermediate. These hydroxyls can be replaced by halogens using reagents like thionyl chloride (SOCl₂) to form the corresponding dichloro-derivative.

Peroxidation with tert-Butyl Hydroperoxide to form 2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexynebenchchem.com

This compound undergoes a peroxidation reaction with tert-butyl hydroperoxide (TBHP) in the presence of an acid catalyst, such as sulfuric acid, to produce 2,5-di(tert-butylperoxy)-2,5-dimethyl-3-hexyne. google.com This reaction involves the nucleophilic attack of the hydroxyl groups on the protonated hydroperoxide. The process is typically conducted in an anhydrous solvent like hexane (B92381) to minimize side reactions. This resulting organic peroxide is used as a polymerization initiator. yunno.net

Table 2: Synthesis of 2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne

| Reactant | Reagent | Catalyst | Product |

|---|

Detailed research findings indicate that the reaction conditions are crucial for optimizing the yield. A molar ratio of the diol to TBHP of 1:2.2–2.5 is often employed. The reaction is typically maintained at a temperature of 40–60°C for 6–8 hours under a nitrogen atmosphere to prevent premature decomposition of the peroxide product.

Derivatization Strategies for this compound

This compound serves as a versatile building block in organic synthesis, lending itself to a variety of derivatization strategies. Its unique structure, featuring a central carbon-carbon triple bond flanked by two tertiary alcohol functionalities, allows for a range of chemical transformations. These reactions enable the construction of more complex molecular architectures, including heterocyclic compounds and polymers.

Formation of Heterocyclic Compounds from this compound

The acetylenic diol, this compound, is a valuable precursor for the synthesis of various heterocyclic systems. evitachem.com The presence of both alkyne and diol functional groups within the same molecule provides multiple reactive sites for cyclization reactions.

Synthesis of 3,6-Dimethylthieno[3,2-b]thiophene (B13901749)

A practical, one-pot synthesis of 3,6-dimethylthieno[3,2-b]thiophene has been developed utilizing this compound as a readily available and inexpensive starting material. scispace.comclockss.org This method involves heating the diol with elemental sulfur. researchgate.netresearchgate.net

The reaction is typically carried out in an autoclave at elevated temperatures (190-200 °C) in a solvent such as benzene (B151609), affording the target heterocycle in a moderate yield of 26%. scispace.comclockss.orgresearchgate.net The process is believed to proceed through the initial dehydration of this compound to form the intermediate 2,5-dimethyl-1,5-hexadiene-3-yne. scispace.comclockss.orgresearchgate.net This intermediate then reacts with sulfur to yield 3,6-dimethylthieno[3,2-b]thiophene. researchgate.net To facilitate the initial dehydration step, a catalyst like p-toluenesulfonic acid can be added, which may allow for lower reaction temperatures. scispace.comresearchgate.net When the intermediate, 2,5-dimethyl-1,5-hexadiene-3-yne, is synthesized separately and then reacted with sulfur, a slightly improved yield of 33% can be achieved. scispace.comclockss.org

This synthetic approach provides a convenient route to gram-scale quantities of 3,6-dimethylthieno[3,2-b]thiophene, a compound of interest for its potential applications in materials science, particularly in the development of electroconductive polymers. scispace.comresearchgate.netscispace.com

| Reactant | Reagent | Conditions | Product | Yield |

| This compound | Elemental Sulfur | Benzene, 190-200 °C, Autoclave | 3,6-Dimethylthieno[3,2-b]thiophene | 26% scispace.comclockss.orgresearchgate.net |

| 2,5-Dimethyl-1,5-hexadiene-3-yne | Elemental Sulfur | Benzene, 170-175 °C | 3,6-Dimethylthieno[3,2-b]thiophene | 33% clockss.org |

Synthesis of 3,6-Dimethylselenolo[3,2-b]selenophene

In a similar fashion to the synthesis of its thiophene (B33073) analog, this compound can be used to prepare 3,6-dimethylselenolo[3,2-b]selenophene. evitachem.com This synthesis also proceeds via a one-pot reaction, but requires elemental selenium instead of sulfur and more forcing reaction conditions. scispace.comclockss.org

The reaction involves heating a mixture of this compound and elemental selenium in benzene at a higher temperature of 220 °C in an autoclave. clockss.org This process yields 3,6-dimethylselenolo[3,2-b]selenophene in a 16% yield. scispace.comclockss.org As with the thiophene synthesis, the reaction is thought to proceed through the dehydration of the starting diol to form 2,5-dimethyl-1,5-hexadiene-3-yne. clockss.org When this diene intermediate is used directly, the yield of the final product can be improved to 22%. clockss.org This method provides a viable, albeit lower-yielding, route to this selenium-containing heterocyclic system, which is otherwise challenging to synthesize. clockss.org

| Reactant | Reagent | Conditions | Product | Yield |

| This compound | Elemental Selenium | Benzene, 220 °C, Autoclave | 3,6-Dimethylselenolo[3,2-b]selenophene | 16% scispace.comclockss.org |

| 2,5-Dimethyl-1,5-hexadiene-3-yne | Elemental Selenium | Benzene, 220 °C, Autoclave | 3,6-Dimethylselenolo[3,2-b]selenophene | 22% clockss.org |

Polymerization Reactions Utilizing this compound as a Monomer

The difunctional nature of this compound, possessing two hydroxyl groups, makes it a suitable monomer for polymerization reactions. ottokemi.com It can be incorporated into polymer backbones, such as polyesters and polyethers, contributing unique properties due to its rigid acetylenic core.

One notable example is the synthesis of an organotin polyether through interfacial polymerization of this compound with dibutyltin (B87310) dichloride. researchgate.net This rapid polymerization process results in a high yield (65%) of a polyether with a significant chain length of approximately 360 repeating units. researchgate.net Infrared spectroscopy confirms the formation of the polyether structure, showing the characteristic Sn-O bond and the absence of the Sn-Cl bond from the starting material. researchgate.net Mass spectrometry data further supports the polymeric nature of the product, with ion fragment clusters corresponding to over 300 repeating units being observed. researchgate.net Interestingly, the resulting organotin polyether has been found to spontaneously form fibers. researchgate.net

The inclusion of the this compound moiety in polymers has been investigated for its effect on their properties, including their potential as materials with enhanced characteristics. researchgate.net

Advanced Spectroscopic Characterization and Computational Studies of 2,5 Dimethyl 3 Hexyne 2,5 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,5-Dimethyl-3-hexyne-2,5-diol

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence of its molecular structure.

Proton NMR (¹H-NMR) Analysis for Structural Elucidation

The ¹H-NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetrical nature. The molecule contains two types of chemically equivalent protons, leading to two distinct signals in the spectrum.

The twelve protons of the four methyl (CH₃) groups are equivalent due to the molecule's symmetry. They appear as a single, sharp singlet in the spectrum. The two protons of the hydroxyl (-OH) groups are also chemically equivalent and typically produce another singlet. The exact chemical shift of the hydroxyl proton can vary depending on the solvent, concentration, and temperature. The absence of any splitting in the signals confirms the lack of adjacent, non-equivalent protons, which is consistent with the proposed structure where the methyl groups are attached to quaternary carbons.

Table 1: ¹H-NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂ | ~1.4-1.5 | Singlet | 12H |

| -OH | Variable | Singlet | 2H |

Note: Specific chemical shifts can vary slightly based on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C-NMR) Analysis for Structural Elucidation

Complementing the proton NMR data, the ¹³C-NMR spectrum provides further confirmation of the carbon framework of this compound. Due to the molecule's symmetry, only three distinct signals are observed, corresponding to the three unique carbon environments. chemicalbook.com

The four methyl (CH₃) carbons are chemically equivalent and give rise to a single peak in the high-field (upfield) region of the spectrum. The two quaternary carbons (C2 and C5), to which the methyl and hydroxyl groups are attached, are also equivalent and produce a second signal. The third signal corresponds to the two equivalent sp-hybridized carbons of the alkyne triple bond (C3 and C6). The chemical shifts of these carbons are characteristic of their specific bonding environment. libretexts.orgoregonstate.edu

Table 2: ¹³C-NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₂ | ~31.5 |

| -C(CH₃)₂ | ~65.4 |

| -C≡C- | ~86.9 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information on both the molecular weight and the structural fragments of this compound. The nominal molecular weight of the compound is 142 g/mol . sigmaaldrich.commerckmillipore.com In a typical EI-MS spectrum, a molecular ion (M⁺) peak may be observed at m/z 142, confirming the molecular weight.

However, due to the high energy of electron ionization, the molecular ion is often unstable and undergoes fragmentation. A prominent fragmentation pathway for tertiary alcohols involves the cleavage of a C-C bond adjacent to the oxygen atom. For this molecule, a common fragmentation is the loss of a methyl group (•CH₃, 15 Da), leading to a significant peak at m/z 127 (M-15). Further fragmentation can occur, leading to other characteristic ions. The base peak, which is the most intense peak in the spectrum, is often observed at m/z 43, corresponding to the [C(CH₃)₂OH]⁺ fragment or an isopropyl cation. nih.gov Other significant fragments can be seen at m/z 109 and m/z 81. nih.gov

Table 3: Key EI-MS Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment | Significance |

|---|---|---|

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - CH₃]⁺ | Loss of a methyl group |

| 109 | [M - CH₃ - H₂O]⁺ | Loss of methyl and water |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Base Peak |

High-Resolution Mass Spectrometry for Differentiation from Similar Compounds

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and distinguishing it from other compounds with the same nominal mass (isobars). thermofisher.com The calculated exact mass of this compound (C₈H₁₄O₂) is 142.09938 Da. nih.gov

HRMS can measure this mass with high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of its elemental formula. For example, another compound with a different formula, such as C₇H₁₀O₃, has a nominal mass of 142 but an exact mass of 142.06299 Da. HRMS can easily distinguish between these two compounds, whereas low-resolution mass spectrometry cannot. This capability is essential for confirming the identity of this compound in complex mixtures or when differentiating it from structurally similar isomers.

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy provides definitive evidence for its key structural features: the hydroxyl (-OH) groups, the carbon-carbon triple bond (C≡C), and the alkyl (C-H) components.

Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory for simplified sample handling, is instrumental in the structural elucidation of this compound. The spectra are characterized by several key absorption bands that correspond to specific molecular vibrations. nih.govchemicalbook.com

The most prominent feature in the condensed-phase (solid or liquid film) spectrum is a strong, broad absorption band typically appearing in the region of 3200–3600 cm⁻¹. This band is characteristic of the O-H stretching vibration of the two hydroxyl groups. Its broad nature is a direct consequence of intermolecular hydrogen bonding between molecules in the sample.

Another key diagnostic peak is the C≡C triple bond stretch. Because the alkyne in this compound is internal and symmetrically substituted, the change in dipole moment during the stretching vibration is very small. Consequently, this absorption is typically weak and may sometimes be absent or difficult to detect, but it is expected to appear in the 2100–2260 cm⁻¹ region.

The spectrum also displays strong absorptions in the 2850–3000 cm⁻¹ range, which are attributed to the stretching vibrations of C-H bonds within the methyl groups. The presence of both tertiary alcohol functionalities is further supported by a strong C-O stretching vibration, which is typically observed in the 1050-1200 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200–3600 | Strong, Broad |

| C-H Stretch | Alkyl (-CH₃) | 2850–3000 | Strong |

| C≡C Stretch | Alkyne | 2100–2260 | Weak to Very Weak |

| C-O Stretch | Tertiary Alcohol | 1050–1200 | Strong |

Vapor phase IR spectroscopy measures the spectrum of a compound in the gaseous state. This technique provides insights into the vibrational modes of an individual molecule, free from the intermolecular forces, such as hydrogen bonding, that are present in the condensed phase. nih.gov

For this compound, the vapor phase spectrum would show a significant difference in the O-H stretching region compared to its condensed-phase counterpart. The broad absorption band associated with hydrogen-bonded hydroxyl groups is replaced by a sharp, intense peak at a higher frequency, typically in the 3580–3670 cm⁻¹ range. This absorption corresponds to the stretching vibration of "free," non-hydrogen-bonded O-H groups. The absence of intermolecular interactions in the gas phase allows for the observation of the unperturbed vibrational frequency. The positions of other key absorptions, such as the C-H and C-O stretches, would also be present but may show minor shifts and sharper resolution compared to the solid or liquid-phase spectra.

Computational Chemistry and Modeling of this compound

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental data. Modeling of this compound can elucidate its electronic structure, conformational preferences, and potential reaction mechanisms at a molecular level.

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. For this compound, MO calculations can be used to determine the energies and shapes of its molecular orbitals, the distribution of electron density, and the nature of its chemical bonds.

The electronic structure is dominated by several key features:

Sigma (σ) Framework: The molecule is built upon a framework of sigma bonds formed from the overlap of sp³ hybrid orbitals on the tertiary carbons and sp hybrid orbitals on the acetylenic carbons.

Pi (π) System: The carbon-carbon triple bond consists of one sigma bond and two pi bonds. The two π-orbitals are perpendicular to each other and to the axis of the C-C≡C-C bond, forming a cylindrical region of high electron density. These are the highest occupied molecular orbitals (HOMOs) and are the primary sites for electrophilic attack.

Oxygen Lone Pairs: The two oxygen atoms each possess two lone pairs of electrons residing in non-bonding orbitals. These lone pairs contribute significantly to the molecule's ability to act as a hydrogen bond donor and influence its reactivity as a nucleophile.

Electronic structure calculations, such as those based on Density Functional Theory (DFT), would allow for the visualization of these orbitals and the calculation of properties like the electrostatic potential map, which predicts regions of positive and negative charge.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The central C-C≡C-C core of this compound is linear and rigid, meaning conformational flexibility is limited to rotations around the C(sp³)-C(sp) single bonds.

The primary factor governing the molecule's conformation is the steric hindrance between the bulky groups at either end of the acetylenic unit. Each end features a tertiary carbon bonded to two methyl groups and one hydroxyl group. These groups create significant steric bulk.

Reaction pathway modeling is a computational tool used to investigate the mechanism of chemical reactions. It involves mapping the potential energy surface that connects reactants to products. A key goal is to locate the transition state, which represents the highest energy point along the lowest energy reaction path.

For this compound, this modeling could be applied to understand various transformations:

Synthesis: The Favorsky reaction, which involves the addition of acetone (B3395972) to acetylene (B1199291), is a common route for its synthesis. Modeling could elucidate the step-by-step mechanism and identify the key transition states and intermediates.

Oxidation/Reduction: The oxidation of the hydroxyl groups or the reduction of the alkyne bond are important reactions. Computational analysis can predict the activation energies for these processes with different reagents.

Esterification: The reaction of the hydroxyl groups with carboxylic acids or their derivatives could be modeled to understand the reaction kinetics and the role of catalysts.

By applying Transition State Theory, the calculated energy of the transition state relative to the reactants (the activation energy) can be used to predict the rate of a reaction. This analysis provides a detailed, atomistic understanding of how chemical transformations occur, guiding the development of more efficient synthetic routes and predicting product distributions.

Applications of 2,5 Dimethyl 3 Hexyne 2,5 Diol in Specialized Chemical Synthesis

Role of 2,5-Dimethyl-3-hexyne-2,5-diol as an Intermediate in Organic Synthesis

This compound is a key building block in the field of organic synthesis, enabling the creation of intricate molecular architectures and serving as a precursor to a variety of valuable chemicals.

The reactivity of the triple bond and the two hydroxyl groups in this compound makes it a valuable starting material for the synthesis of more complex molecules. For instance, it can undergo hydrogenation to produce 2,5-dimethyl-2,5-hexanediol (B89615). This process involves the use of a catalyst, such as Raney nickel, under pressure. google.comgoogle.com The resulting saturated diol can then be used in further synthetic steps.

One notable application is in the synthesis of 2,5-dichloro-2,5-dimethylhexane through a unimolecular nucleophilic substitution (S N 1) reaction with concentrated hydrochloric acid. researchgate.net This halogenated derivative serves as a precursor for other functionalized compounds.

This compound is a recognized intermediate in the production of a range of fine chemicals. samaterials.com It is utilized in the manufacturing of herbicides, adhesives, metal surface treatment additives, wire lubricants, organic peroxides, and defoamers. samaterials.comhsppharma.com Its role as a coupling agent in resin coatings and as a component in the production of surfactants highlights its industrial importance. haz-map.comchemicalbook.com The versatility of this compound allows for its application in diverse fields, from agriculture to industrial manufacturing. dataintelo.com

Applications in Pharmaceutical Chemistry and Drug Discovery

The unique structural features of this compound and its derivatives have garnered significant interest in the pharmaceutical industry for the development of new therapeutic agents.

This compound is a valuable precursor in the synthesis of various pharmaceutical intermediates. dataintelo.comguidechem.com Its ability to undergo a variety of chemical transformations allows for the construction of molecular scaffolds that are central to the development of new drugs. guidechem.com For example, its hydrogenation product, 2,5-dimethyl-2,5-hexanediol, is a recognized intermediate in organic synthesis with potential applications in the pharmaceutical field. orgsyn.org

Derivatives of this compound have been investigated for their biological activity. The focus of much of this research has been on organotin polyethers synthesized from this diol. These polymers have shown promise in various therapeutic areas.

A significant area of research has been the synthesis and evaluation of organotin polyethers derived from this compound for their potential as anticancer agents. These polymers, created by reacting the diol with organotin dihalides like dibutyltin (B87310) dichloride, have demonstrated inhibitory activity against a variety of cancer cell lines. nih.govresearchgate.netamazonaws.comscispace.com

Research has shown that these organotin polyethers can inhibit the growth of cancer cell lines associated with breast, pancreatic, colon, and lung cancers. nih.gov The specific polymer derived from this compound and dibutyltin dichloride has been a subject of study for its synthesis, structural analysis, and preliminary anticancer characterization. amazonaws.comscispace.com Studies have explored the ability of these compounds to differentiate between malignant and healthy cells, suggesting a degree of selectivity in their cytotoxic action. amazonaws.com

The table below summarizes the anticancer activity of an organotin polyether derived from this compound against different cancer cell lines.

| Cell Line | Cancer Type | Activity |

| MDA-MB-231 | Breast (Estrogen-Independent) | Inhibition Observed |

| MCF-7 | Breast (Estrogen-Positive) | Inhibition Observed |

| Pancreatic Cell Lines | Pancreatic | Inhibition Observed |

This table is a representation of findings from multiple research sources and does not imply direct comparative efficacy.

Applications in Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of various agrochemical products. Its utility in this sector is driven by the need for efficient and sustainable agricultural practices to meet global food demands. The compound is primarily used in the production of herbicides and as a component in pesticide formulations. dataintelo.com

One of the significant roles of this diol is as an intermediate for herbicides. samaterials.com It is also incorporated into agrochemical formulations as a surfactant or defoaming agent. samaterials.comchemicalbook.com Surfactants are crucial for improving the efficacy of pesticides by enhancing their spreading and penetration capabilities on plant surfaces. As a defoamer, it helps to control foam generation during the manufacturing and application of liquid pesticide formulations, ensuring smooth processing and accurate application rates.

While detailed synthetic pathways for specific commercial pyrethroid insecticides directly from this compound are not extensively documented in publicly available literature, the synthesis of pyrethroids often involves complex multi-step processes where various chemical intermediates are essential. nih.govarkat-usa.orggoogle.com The development of photostable pyrethroids like permethrin, cypermethrin, and deltamethrin revolutionized agricultural pest control, and the synthesis of their complex structures relies on a range of chemical building blocks. nih.gov

Applications in Materials Science and Polymer Chemistry

The distinct chemical structure of this compound makes it a valuable monomer and additive in the field of materials science and polymer chemistry. It contributes to the development of new materials with tailored properties and is used in the production of polyurethanes, as a crosslinking agent, and in the synthesis of specialized organometallic polymers.

The incorporation of this compound into polymer backbones can introduce rigidity and specific functionalities due to its alkynyl group. This allows for the development of new materials with desired thermal, mechanical, and chemical properties. Its bifunctionality (two hydroxyl groups) enables it to act as a chain extender or building block in condensation polymerizations, leading to the creation of novel polyesters and polyethers with unique characteristics.

This compound is utilized as a polyol component in the production of polyurethanes. samaterials.com In this application, the two hydroxyl groups of the diol react with isocyanate groups to form the characteristic urethane linkages of the polymer chain. The rigid, compact structure of the diol can enhance the hardness, thermal stability, and crosslink density of the resulting polyurethane material. This makes it suitable for applications requiring durable and resistant polymers.

This compound functions as a crosslinking agent, particularly in the production of adhesives, where it improves bond strength and durability. guidechem.com The crosslinking action is achieved through the reaction of its hydroxyl groups, which form strong covalent bonds between polymer chains, creating a three-dimensional network. This network structure enhances the mechanical properties and stability of the final material. guidechem.compergan.com

Furthermore, this compound serves as an intermediate in the creation of organic peroxide catalysts, which are used as polymerization initiators. chemicalbook.comhaz-map.com These initiators decompose to form free radicals that trigger chain-growth polymerization reactions for plastics and rubber. pergan.com For example, 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexyne-3, a derivative, is a known peroxide used for crosslinking polymers like polyethylene and styrene-butadiene rubber. pergan.com

A significant application of this compound is in the synthesis of organotin polyethers. These polymers are created through interfacial polymerization, reacting the diol with organotin dihalides like dibutyltin dichloride. nih.gov Research has shown that the inclusion of the unsaturated triple bond from the diol in the polymer backbone can positively influence the material's biological activity. nih.gov These organotin polyethers have been synthesized and characterized for their potential as novel biomaterials. nih.gov

The synthesis yields and chain lengths of these polymers can be controlled through the choice of reactants and reaction conditions.

Table 1: Synthesis of Organotin Polymers from this compound

| Organotin Dihalide | Product Yield (%) | Chain Length (Weight Average, g/mol ) |

|---|---|---|

| Dimethyltin Dichloride | 16 | 9.6 x 10⁴ |

| Diethyltin Dichloride | 37 | 1.4 x 10⁵ |

| Dibutyltin Dichloride | 46 | 1.9 x 10⁵ |

| Dioctyltin Dichloride | 4 | 1.7 x 10⁵ |

| Diphenyltin Dichloride | 90 | 6.7 x 10⁵ |

This table is based on data for organotin polymers synthesized from 2-ketoglutaric acid, illustrating a similar synthetic approach and characterization for organotin polyesters. oatext.com

These studies demonstrate the successful incorporation of this compound into organometallic polymer structures, creating new materials with specialized properties. nih.gov

Catalytic Applications and Reaction Inhibition

While primarily known as a synthetic intermediate, acetylenic alcohols like this compound can also play roles in catalysis and reaction inhibition. The electron-rich triple bond and the hydroxyl groups can interact with metal surfaces and active sites.

In the context of catalysis, this compound is more frequently a precursor to catalytic molecules rather than a catalyst itself. As mentioned, it is an intermediate for peroxide catalysts used in polymerization. chemicalbook.comhaz-map.com In the semi-hydrogenation of alkynols to alkenols, various metal-based catalysts like palladium and platinum are employed, highlighting the importance of catalytic processes involving similar functional groups. nih.gov

Acetylenic compounds are also known to function as corrosion inhibitors for metals in acidic environments. They can adsorb onto the metal surface, forming a protective layer that slows down the corrosion process. While specific studies detailing this compound as a corrosion inhibitor are not prominent, its structural features are consistent with molecules used for this purpose.

Interaction with Catalytic Sites

The interaction of this compound with catalytic sites is primarily understood in the context of its own chemical transformations, most notably through catalytic hydrogenation. The triple bond of the hexyne core serves as a primary site for interaction with the surface of heterogeneous catalysts, such as those containing palladium.

During hydrogenation, the alkyne functionality of this compound adsorbs onto the active sites of a metal catalyst, typically palladium on a carbon support (Pd/C). This interaction facilitates the addition of hydrogen atoms across the triple bond, leading to the formation of the corresponding alkene, 2,5-dimethyl-3-hexene-2,5-diol, and ultimately the fully saturated alkane, 2,5-dimethyl-3-hexane-2,5-diol. The stereochemistry of the initial hydrogenation step is of significant interest, as the use of specific catalysts, such as Lindlar catalysts, can selectively yield the (Z)-alkene isomer.

The hydroxyl groups of this compound can also influence its interaction with catalytic surfaces. These polar functional groups may play a secondary role in the adsorption process, potentially affecting the orientation of the molecule on the catalyst and thereby influencing the reaction's selectivity and rate. However, specific studies detailing the precise nature of these interactions at the molecular level are not widely reported.

Use as a Ligand in Asymmetric Catalysis

The application of this compound as a primary ligand in asymmetric catalysis is not a well-established area of research. Asymmetric catalysis heavily relies on the use of chiral ligands to induce enantioselectivity in chemical reactions, leading to the preferential formation of one enantiomer of a chiral product over the other. While the rigid structure of this compound could, in principle, serve as a scaffold for the synthesis of novel chiral ligands, the parent molecule itself is achiral.

For this compound to be utilized in asymmetric catalysis, it would typically need to be chemically modified to introduce chirality. This could involve the enantioselective transformation of one of its functional groups or its use as a precursor in the multi-step synthesis of a more complex, chiral ligand structure. There is a lack of available research detailing the direct use of unmodified this compound as a ligand that imparts stereochemical control in catalytic processes. The development of chiral ligands often involves intricate molecular designs with specific stereogenic centers and coordinating atoms positioned to create a well-defined chiral environment around a metal center, a role for which the simple diol structure of this compound is not inherently suited.

Environmental and Green Chemistry Considerations for 2,5 Dimethyl 3 Hexyne 2,5 Diol

Sustainable Synthetic Methods for 2,5-Dimethyl-3-hexyne-2,5-diol Production

Traditional synthesis routes for acetylenic diols often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. Modern approaches focus on catalytic systems and process optimization to enhance the environmental profile of this compound production.

The cornerstone of sustainable synthesis lies in the development of efficient and recyclable catalysts that can operate under mild conditions. For the production of acetylenic diols, research has explored various catalytic systems to replace less environmentally friendly methods.

The conventional synthesis of this compound involves the reaction of acetone (B3395972) and acetylene (B1199291) in the presence of a strong base like potassium hydroxide (B78521). nih.gov While effective, this process can be energy-intensive and require significant downstream processing. Innovations in catalysis aim to improve upon this foundation. For instance, a patented process for a related compound, 2,5-dimethyl-2,5-hexanediol (B89615), involves the initial synthesis of this compound using isobutylanol potassium as a catalyst in a xylene solution. google.com This method is part of a streamlined, one-step process to the hydrogenated diol, highlighting the potential for more integrated and efficient catalytic routes. google.com

Another approach in the broader field of alkyne chemistry involves the use of supported catalysts. For the synthesis of 3-hexyne-2,5-diol, a method utilizing an aluminum oxide-supported catalyst has been developed, which is described as environmentally friendly and part of a simple, high-yield process. google.com Such solid-supported catalysts can simplify separation and recycling, key principles of green chemistry. The development of heterogeneous catalysts is a significant step forward, as they can be more easily recovered and reused compared to homogeneous catalysts, reducing waste and cost.

The table below summarizes different catalytic approaches relevant to the synthesis of acetylenic diols.

| Catalyst Type | Precursors | Potential Environmental Benefits |

| Isobutylanol potassium | Acetone, Acetylene | Part of an integrated, short technological route with potential for catalyst and solvent recycling. google.com |

| Supported Metal Catalysts (e.g., on Alumina) | Acetaldehyde, Acetylene | Environmentally friendly, simple process, high yield, and potential for catalyst reuse. google.com |

| Basic Catalysts (e.g., KOH) | Acetone, Acetylene | Well-established, high conversion. nih.gov |

A primary goal of green chemistry is to design processes that maximize the incorporation of all materials used in the process into the final product. This is often measured by metrics such as Atom Economy and E-Factor. nih.gov

A patented process by BASF for the production of 2,5-dimethylhexane-2,5-diol (DHL) from 2,5-dimethylhex-3-yne-2,5-diol (AHD) demonstrates excellent green chemistry metrics. The initial coupling step to produce AHD from acetylene and acetone has a 100% atom economy, a yield of 92%, and a reaction mass efficiency (RME) of 93%. mdpi.com This indicates that a very high proportion of the reactants' mass is converted into the desired product, generating minimal waste. Furthermore, the patent includes a process for the recovery and reuse of the potassium isobutoxide (KOiBu) base, further reducing the environmental footprint. mdpi.com

Processes designed to be "one-step" or "one-pot" also contribute significantly to waste minimization by reducing the need for intermediate separation and purification steps, which are often resource- and solvent-intensive. The synthesis method that proceeds through hydrolysis, neutralization, concentration, and crystallization in an integrated sequence aims for a "no discharge of waste liquid" process, where by-products and solvents are recycled. google.com

Life Cycle Assessment of this compound Production and Use

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. semanticscholar.org While a specific, publicly available LCA for this compound is not available, the principles of LCA can be applied to understand the potential environmental "hot spots" in its production and use.

The production of fine chemicals, such as pharmaceutical intermediates, can be significantly more energy and resource-intensive compared to bulk chemicals on a per-kilogram basis. ethz.chresearchgate.net An LCA for this compound would quantify inputs (energy, water, raw materials) and outputs (emissions, waste) at each stage.

Key stages and considerations for a hypothetical LCA of this compound are outlined below.

| Life Cycle Stage | Key Considerations | Potential Environmental Impacts |

| Raw Material Acquisition | Extraction and production of acetylene (typically from natural gas) and acetone (commonly from the cumene process). | Fossil fuel depletion, greenhouse gas emissions associated with precursor synthesis. |

| Chemical Synthesis | Energy consumption for heating, cooling, and stirring. Use of solvents and catalysts. Waste from side reactions and purification. | High energy demand, particularly for distillation. cetjournal.it Generation of process waste. |

| Use Phase | Use as an intermediate in pharmaceuticals, agrochemicals, or specialty chemicals. dataintelo.com | Dependent on the specific application; potential for release to the environment is considered. |

| End-of-Life | Disposal or recycling of products containing the compound or its derivatives. | Long-term environmental fate and biodegradability. |

Alternative Feedstocks and Renewable Resources for Acetylenic Diol Synthesis

The dependence on fossil fuels as the primary feedstock for the chemical industry is a major sustainability challenge. Research into alternative, renewable feedstocks is crucial for the long-term viability of chemical manufacturing.

While the direct synthesis of this compound from renewable resources is not yet a widespread commercial reality, routes to its saturated analogue, 2,5-dimethylhexane-2,5-diol (DHL), from bio-based sources have been demonstrated. One such route starts from bio-based methyl levulinate, a platform chemical that can be derived from the dehydration of sugars like glucose. mdpi.com The methyl levulinate undergoes a reaction with a Grignard reagent (methylmagnesium chloride) to produce DHL in high yields. mdpi.com This demonstrates a viable pathway from biomass to the C8 diol backbone.

The development of bio-based routes to the fundamental building blocks of this compound, namely acetone and acetylene, is also an active area of research. Bio-acetone can be produced through the acetone–butanol–ethanol (ABE) fermentation process. While bio-based acetylene is less common, pathways from methane (which can be sourced from biogas) are established. The transition to these renewable feedstocks would significantly reduce the cradle-to-gate carbon footprint of acetylenic diols.

The table below compares the conventional petroleum-based feedstocks with potential renewable alternatives.

| Component | Conventional Source | Potential Renewable Source |

| Acetone | Cumene Process (from Benzene (B151609) and Propylene) | ABE Fermentation of biomass |

| Acetylene | Methane (Natural Gas) Pyrolysis | Pyrolysis of biomethane (biogas) |

| Carbon Backbone | Petroleum-derived C2 and C3 units | Glucose-derived platform molecules (e.g., methyl levulinate) mdpi.com |

By exploring these alternative feedstocks, the chemical industry can move towards a more sustainable model for producing valuable intermediates like this compound.

Future Research Directions and Emerging Trends for 2,5 Dimethyl 3 Hexyne 2,5 Diol

Exploration of Novel Derivatization and Functionalization Strategies